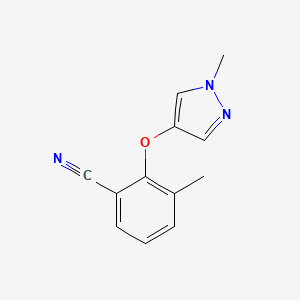![molecular formula C17H19NO2 B6634607 N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine](/img/structure/B6634607.png)
N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine, also known as MEM, is a novel compound that has gained significant attention in the scientific community due to its potential application in drug development. MEM is a synthetic compound that belongs to the class of isochromene derivatives, which have been reported to exhibit various pharmacological activities.
Mécanisme D'action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine is not fully understood. However, it has been reported to act as a potent inhibitor of monoamine oxidase (MAO), an enzyme that plays a crucial role in the metabolism of neurotransmitters, such as dopamine, norepinephrine, and serotonin. By inhibiting MAO, N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine increases the levels of these neurotransmitters, which can have a significant impact on various physiological processes.
Biochemical and physiological effects:
N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine has also been reported to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine has been shown to improve cognitive function and memory by increasing the levels of neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine in lab experiments is its high potency and selectivity towards MAO. This makes it an ideal tool for studying the role of MAO in various physiological processes. However, one of the limitations of using N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine is its low solubility in aqueous solutions, which can make it challenging to administer in some experiments.
Orientations Futures
There are several future directions for research on N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine. One area of interest is the development of N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine-based drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the investigation of the potential of N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine as a therapeutic agent for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine and its potential impact on various physiological processes.
Méthodes De Synthèse
The synthesis of N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine involves a multi-step process that starts with the reaction of 2-methoxybenzaldehyde with 2-nitroethane in the presence of a catalyst to form the intermediate product, 1-(2-methoxyphenyl)-2-nitropropene. The intermediate product is then reduced using a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine.
Applications De Recherche Scientifique
N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine has been extensively studied for its potential application in drug development. It has been reported to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. Several studies have also investigated the potential of N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-19-17-9-5-3-6-13(17)10-18-16-12-20-11-14-7-2-4-8-15(14)16/h2-9,16,18H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZVKDVYMUKHKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2COCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Chloro-2-methylbenzoyl)-methylamino]butanoic acid](/img/structure/B6634534.png)
![3-[1-(3-Chloro-2-methylbenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B6634536.png)
![2-[4-(3-Chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid](/img/structure/B6634540.png)
![2-[4-(3-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B6634544.png)
![3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid](/img/structure/B6634548.png)


![2-[(5-Chloro-1,3-thiazol-2-yl)methyl-prop-2-enylamino]acetic acid](/img/structure/B6634574.png)



![4-Chloro-2-[(5-oxopyrrolidin-3-yl)amino]benzonitrile](/img/structure/B6634601.png)

![5-[(3-Fluoro-4-methylphenoxy)methyl]-2-methyltetrazole](/img/structure/B6634627.png)